莫洛昔丁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

莫罗昔丁是一种抗病毒药物,最初是在 1950 年代开发的,用于治疗流感从结构上看,莫罗昔丁是一种杂环双胍 .

科学研究应用

莫罗昔丁在科学研究中有着广泛的应用,包括:

化学: 用作双胍化学及其与其他分子相互作用的研究中的模型化合物。

生物学: 研究其对各种 RNA 和 DNA 病毒的抗病毒特性。

医学: 探索其作为治疗病毒感染的潜在疗法,包括流感和其他呼吸道病毒。

工业: 用于开发抗病毒涂层和材料

作用机制

莫罗昔丁的作用机制涉及它与病毒成分的相互作用,抑制它们的复制和传播。它靶向特定的病毒酶和蛋白质,破坏其功能并阻止病毒繁殖。 所涉及的确切分子途径仍在研究中,但已知它会干扰病毒复制过程 .

生化分析

Biochemical Properties

Moroxydine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with viral RNA polymerase, inhibiting the replication of viral RNA. This interaction is crucial for its antiviral activity. Additionally, Moroxydine has been observed to interact with cellular proteins involved in the immune response, potentially enhancing the body’s ability to fight off viral infections .

Cellular Effects

Moroxydine affects various types of cells and cellular processes. It has been shown to inhibit the proliferation of viruses within host cells, thereby reducing viral load. This compound influences cell signaling pathways by modulating the activity of key signaling molecules, which can lead to changes in gene expression and cellular metabolism. For instance, Moroxydine can upregulate the expression of interferon-stimulated genes, enhancing the antiviral state of the cell .

Molecular Mechanism

The molecular mechanism of Moroxydine involves its binding to viral RNA polymerase, which inhibits the enzyme’s activity and prevents the replication of viral RNA. This binding interaction is critical for its antiviral effects. Additionally, Moroxydine can inhibit the activity of certain cellular enzymes involved in viral replication, further contributing to its antiviral properties. Changes in gene expression induced by Moroxydine also play a role in its mechanism of action, as it can activate antiviral pathways within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Moroxydine have been observed to change over time. The stability of Moroxydine is relatively high, allowing it to maintain its antiviral activity over extended periods. Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that Moroxydine can have sustained effects on cellular function, including prolonged inhibition of viral replication and modulation of immune responses .

Dosage Effects in Animal Models

The effects of Moroxydine vary with different dosages in animal models. At low doses, Moroxydine has been shown to effectively reduce viral load without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

Moroxydine is involved in several metabolic pathways within the body. It is primarily metabolized in the liver, where it undergoes biotransformation by hepatic enzymes. The metabolites of Moroxydine are then excreted via the kidneys. The interaction of Moroxydine with metabolic enzymes can affect metabolic flux and alter the levels of certain metabolites, which can have implications for its efficacy and safety .

Transport and Distribution

The transport and distribution of Moroxydine within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, Moroxydine can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its antiviral effects. The distribution of Moroxydine within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Moroxydine’s subcellular localization is crucial for its activity and function. It is known to localize to the nucleus, where it can interact with viral RNA polymerase and inhibit viral replication. Additionally, Moroxydine can be found in the cytoplasm, where it interacts with cellular proteins involved in the immune response. The targeting of Moroxydine to specific subcellular compartments is facilitated by post-translational modifications and targeting signals within the protein .

准备方法

莫罗昔丁可以通过一系列涉及双胍结构形成的化学反应合成。合成路线通常涉及吗啉与氰胺的反应,然后加入胍形成最终产物。 工业生产方法可能涉及优化反应条件,例如温度、压力和使用催化剂来提高产率和纯度 .

化学反应分析

相似化合物的比较

莫罗昔丁与其他双胍化合物类似,例如吡氯昔丁和洗必泰。它在抗病毒特性方面是独一无二的,而吡氯昔丁和洗必泰主要是抗菌剂。 这些化合物具有相似的双胍结构,但在具体应用和作用机制方面有所不同 .

类似化合物

- 吡氯昔丁

- 洗必泰

- 二甲双胍(虽然主要用作降糖药,但它与双胍具有结构相似性)

莫罗昔丁因其广谱抗病毒活性而脱颖而出,使其成为对抗病毒感染的宝贵化合物。

属性

CAS 编号 |

3731-59-7 |

|---|---|

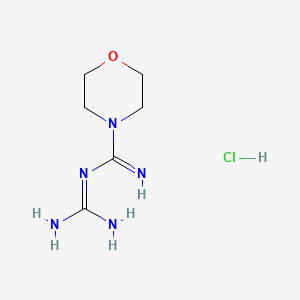

分子式 |

C6H13N5O |

分子量 |

171.20 g/mol |

IUPAC 名称 |

N'-carbamimidoylmorpholine-4-carboximidamide |

InChI |

InChI=1S/C6H13N5O/c7-5(8)10-6(9)11-1-3-12-4-2-11/h1-4H2,(H5,7,8,9,10) |

InChI 键 |

KJHOZAZQWVKILO-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=N)N=C(N)N |

手性 SMILES |

C1COCCN1/C(=N/C(=N)N)/N |

规范 SMILES |

C1COCCN1C(=NC(=N)N)N |

外观 |

Solid powder |

Key on ui other cas no. |

3731-59-7 |

Pictograms |

Irritant |

纯度 |

>98% |

相关CAS编号 |

3160-91-6 (mono-hydrochloride) 7420-18-0 (unspecified hydrochloride) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-morpholinocarboximidoylguanidine Flumidine Influmine moroxidine moroxydine moroxydine monohydrochloride N-amidino-4-morpholinecarboxamidine Vironil Virustat |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

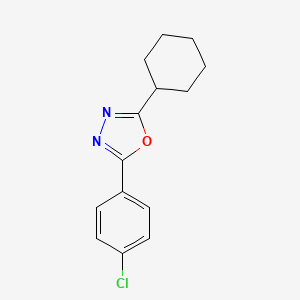

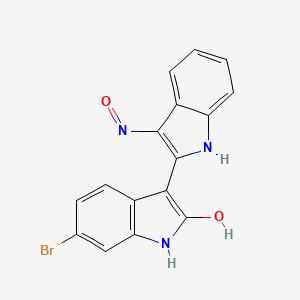

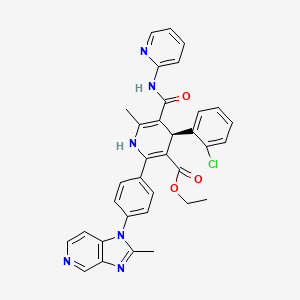

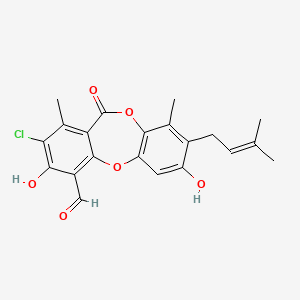

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide](/img/structure/B1676668.png)

![(6E)-4-methyl-6-[5-(2-methylphenyl)-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1676671.png)

![3-[(4-Methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole](/img/structure/B1676672.png)